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Introduction

Alternative splicing is a fundamental process of gene regulation that generates a vast diversity
of proteins from a limited number of genes. Dysregulation of alternative splicing is increasingly
implicated in a variety of human diseases, including cancer and neurodegenerative disorders,
making the modulation of splicing an attractive therapeutic strategy. ML315 is a potent and
selective chemical probe that dually inhibits Cdc2-like kinases (CLKs) and dual-specificity
tyrosine-phosphorylation-regulated kinases (DYRKS).[1][2] These kinase families are key
regulators of the splicing machinery, primarily through their phosphorylation of serine/arginine-
rich (SR) proteins.[3][4] Inhibition of CLK and DYRK activity with ML315 provides a powerful
tool to investigate the mechanisms of alternative splicing and to explore its therapeutic
potential.

These application notes provide a comprehensive guide for utilizing ML315 to study alternative
splicing, including its mechanism of action, detailed experimental protocols, and data analysis
methods.

Mechanism of Action

ML315 exerts its effects on alternative splicing by inhibiting the catalytic activity of CLK and
DYRK kinases.[1] These kinases play a crucial role in the phosphorylation of SR proteins,
which are essential components of the spliceosome.[3][4]
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The key steps in the mechanism of action are:

e Inhibition of CLK/DYRK Kinases: ML315 binds to the ATP-binding pocket of CLK and DYRK
kinases, preventing their catalytic activity.[5]

e Reduced Phosphorylation of SR Proteins: Inhibition of CLK/DYRKSs leads to a decrease in
the phosphorylation of their downstream targets, the SR proteins.[4] SR proteins have a
characteristic domain rich in arginine and serine residues (the RS domain), and their
phosphorylation status is critical for their function.[3]

o Altered Spliceosome Assembly and Function: The phosphorylation of SR proteins by CLKs
and DYRKSs is essential for their proper localization to nuclear speckles, their interaction with
pre-mRNA, and the recruitment of other spliceosomal components.[3][6] By reducing SR
protein phosphorylation, ML315 disrupts the normal assembly and function of the
spliceosome.

e Modulation of Alternative Splicing: The altered spliceosome activity leads to changes in the
selection of splice sites, resulting in various alternative splicing events such as exon
skipping, intron retention, and the use of alternative 5' or 3' splice sites.[7] This ultimately
changes the repertoire of mature mRNA transcripts and the corresponding protein isoforms
produced in the cell.

Quantitative Data for ML315

The inhibitory activity of ML315 against various CLK and DYRK isoforms has been
characterized in biochemical assays. This data is crucial for designing experiments and
interpreting results.
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Kinase Target IC50 (nM) Assay Conditions Reference
CLK1 68 10 pM ATP [1][8]

CLK2 231 10 uM ATP [8]

CLK3 >10,000 10 pM ATP [8]

CLK4 68 10 uM ATP [8]
DYRK1A 282 10 uM ATP [8]
DYRK1B 1156 10 pM ATP [8]

Signaling Pathway

The following diagram illustrates the signaling pathway through which ML315 modulates
alternative splicing.
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1. Cell Culture
(e.g., Cancer Cell Line)
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2. ML315 Treatment
(Dose-Response & Time-Course)
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3. Total RNA Extraction

4. Reverse Transcription PCR (RT-PCR) 4. RNA Sequencing (Optional)

5b. Bioinformatic Analysis

5a. Agarose Gel Electrophoresis (Differential Splicing)

6a. Densitometry & PSI Calculation 6b. RT-PCR Validation of Hits

7. Downstream Functional Assays
(e.g., Western Blot, Proliferation)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1193236?utm_src=pdf-body-img
https://www.benchchem.com/product/b1193236?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine
phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. go.drugbank.com [go.drugbank.com]

¢ 3. Functions of SRPK, CLK and DYRK kinases in stem cells, development, and human
developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

e 4. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC
[pmc.ncbi.nlm.nih.gov]

o 5. researchgate.net [researchgate.net]

e 6. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein
Phosphorylation | Semantic Scholar [semanticscholar.org]

o 7.researchgate.net [researchgate.net]

e 8. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine
chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf
[ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for Studying Alternative
Splicing with ML315]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193236#using-ml315-to-study-alternative-splicing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3664191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3664191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3664191/
https://go.drugbank.com/articles/A272170
https://pmc.ncbi.nlm.nih.gov/articles/PMC10952393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10952393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7593917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7593917/
https://www.researchgate.net/figure/Comparison-of-DYRKs-and-CLKs-overall-structures-Schematic-representation-of-the_fig3_352109376
https://www.semanticscholar.org/paper/Kinase-Domain-Insertions-Define-Distinct-Roles-of-Bullock-Das/c66997189349922d056c88fde64a58c9cd830d2e
https://www.semanticscholar.org/paper/Kinase-Domain-Insertions-Define-Distinct-Roles-of-Bullock-Das/c66997189349922d056c88fde64a58c9cd830d2e
https://www.researchgate.net/figure/Induction-of-alternative-splicing-by-CLK-inhibitors-A-Schematic-representation-of-the_fig5_270826310
https://www.ncbi.nlm.nih.gov/books/NBK153503/table/ml315.t5/
https://www.ncbi.nlm.nih.gov/books/NBK153503/table/ml315.t5/
https://www.ncbi.nlm.nih.gov/books/NBK153503/table/ml315.t5/
https://www.benchchem.com/product/b1193236#using-ml315-to-study-alternative-splicing
https://www.benchchem.com/product/b1193236#using-ml315-to-study-alternative-splicing
https://www.benchchem.com/product/b1193236#using-ml315-to-study-alternative-splicing
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1193236?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

